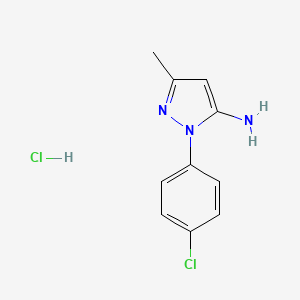

1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

CAS No.: 1177349-55-1

Cat. No.: VC2806457

Molecular Formula: C10H11Cl2N3

Molecular Weight: 244.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1177349-55-1 |

|---|---|

| Molecular Formula | C10H11Cl2N3 |

| Molecular Weight | 244.12 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-5-methylpyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H10ClN3.ClH/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9;/h2-6H,12H2,1H3;1H |

| Standard InChI Key | MFHKLSIPZHHLBQ-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)N)C2=CC=C(C=C2)Cl.Cl |

| Canonical SMILES | CC1=NN(C(=C1)N)C2=CC=C(C=C2)Cl.Cl |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is identified by various names in scientific literature and chemical databases. The compound possesses a unique structural configuration that contributes to its biological activities.

Structural Analysis

The compound features a pyrazole core structure with specific functional group attachments that define its chemical behavior and biological interactions. The structure consists of:

-

A central pyrazole ring (five-membered heterocyclic structure)

-

A 4-chlorophenyl group attached at the N1 position

-

A methyl group at the C3 position

-

An amine group at the C5 position

This structural arrangement contributes significantly to the compound's ability to interact with biological targets and its pharmacokinetic properties.

Physical and Chemical Properties

Physical Characteristics

The compound exhibits distinct physical properties that are important for its handling, formulation, and application in research settings.

| Property | Value |

|---|---|

| Physical State | Solid |

| Purity (Typical) | 95% |

| Flash Point | 170.6°C (for free base) |

| Signal Word | Warning |

| Hazard Statements | H315-H319-H335 |

| Precautionary Statements | P261-P305 + P351 + P338 |

Comparative Properties with Related Compounds

The properties of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride can be compared with its free base form (CAS: 40401-39-6) and other structurally related compounds to understand structure-activity relationships.

Synthesis Methods

General Synthetic Approach

The synthesis of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves reactions with appropriate hydrazine derivatives and carbonyl compounds. While specific methods for this exact compound aren't detailed in the search results, related pyrazole derivatives synthesis can provide insight.

From the research literature, pyrazole derivatives are commonly synthesized through the following pathways:

-

Reaction of hydrazine derivatives with β-dicarbonyl compounds

-

Cyclocondensation reactions of hydrazines with α,β-unsaturated carbonyl compounds

Biological Activities

Anticancer Properties

One of the most significant biological activities of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride and related pyrazole derivatives is their anticancer potential.

Activity Against Breast Cancer Cells

Studies have demonstrated that pyrazole derivatives exhibit significant cytotoxicity against MCF7 breast cancer cell lines. The compound's activity against cancer cells may be attributed to its ability to interfere with cellular proliferation pathways.

Comparison with Other Anticancer Agents

Research on structurally related pyrazole compounds provides valuable context for understanding the potential anticancer mechanism of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride.

Mechanism of Action

The biological activity of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride likely involves multiple molecular mechanisms:

-

Inhibition of enzymes involved in cell proliferation, contributing to its anticancer effects

-

Interaction with enzymes in oxidative stress pathways, such as glutathione peroxidase and catalase

-

Reduction of reactive oxygen species (ROS) levels and increase in reduced glutathione levels in cellular environments

-

Potential interaction with cytochrome P450 enzymes, affecting its metabolism and pharmacokinetic profile

Antimicrobial Activity

Research indicates that pyrazole derivatives, including compounds structurally similar to 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, may possess antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

The mechanism of antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with critical bacterial metabolic pathways.

Structure-Activity Relationships

Key Structural Features Affecting Biological Activity

Research on pyrazole derivatives has revealed important structure-activity relationships that likely apply to 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride:

-

The presence of halogen atoms (like chlorine) at the para position of the phenyl ring enhances anticancer activity

-

The positioning of substituents on the pyrazole ring significantly influences biological activity

-

Modifications at specific positions can alter the compound's interaction with target biomolecules

Comparative Analysis with Structural Analogs

Studies on structurally related compounds provide insight into how structural variations affect biological activity:

-

Compounds with halogen atoms (F and Cl) or methoxy groups at the para position of the phenyl ring exhibit better anticancer activities compared to those with methyl, ethyl, or dimethylamino substituents

-

The replacement of phenyl rings with heterocyclic moieties like 2-thienyl can enhance anticancer activity

-

The position and nature of substituents on the pyrazole ring significantly influence the compound's interaction with biological targets

Research Applications and Future Directions

Current Research Applications

1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is primarily used as a research compound in medicinal chemistry and drug discovery efforts. Its applications include:

-

Investigation of new anticancer agents, particularly for breast cancer treatment

-

Study of structure-activity relationships in pyrazole derivatives

-

Exploration of new antimicrobial compounds

-

Research into compounds that modulate oxidative stress pathways

Future Research Directions

Based on current findings, several promising research directions for 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride include:

-

Further investigation of its specific mechanisms of action in cancer cells

-

Development of more potent derivatives through structural modification

-

Exploration of potential synergistic effects with established anticancer drugs

-

Investigation of its activity against drug-resistant cancer cell lines

-

Further characterization of its pharmacokinetic and pharmacodynamic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume